1-(3-(4-Chlorophenyl)ureido)cyclohexanecarboxylic acid is a compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It features a cyclohexanecarboxylic acid structure modified with a ureido group and a para-chlorophenyl substituent. This compound is notable for its potential therapeutic applications, particularly in pain management and inflammation reduction.
The compound is classified under the chemical formula and has a molecular weight of approximately 238.71 g/mol. It is identified by the CAS Registry Number 58880-37-8, and its IUPAC name reflects its structural complexity, highlighting the presence of the ureido and chlorophenyl groups. The compound can be sourced from chemical suppliers such as Sigma-Aldrich and is documented in various chemical databases including PubChem and the NIST Chemistry WebBook .
The synthesis of 1-(3-(4-Chlorophenyl)ureido)cyclohexanecarboxylic acid typically involves several key steps:
These reactions require careful control of temperature, pH, and reaction time to ensure high purity and yield of the desired compound.
The molecular structure of 1-(3-(4-Chlorophenyl)ureido)cyclohexanecarboxylic acid can be represented as follows:
The structural representation includes a cyclohexane ring attached to a carboxylic acid group, with a ureido functional group connected to a para-chlorophenyl moiety. This configuration contributes to its biological activity .
The chemical reactivity of 1-(3-(4-Chlorophenyl)ureido)cyclohexanecarboxylic acid can be illustrated through its interactions in biological systems:
These reactions underline the compound's potential as an anti-inflammatory agent.
The mechanism of action for 1-(3-(4-Chlorophenyl)ureido)cyclohexanecarboxylic acid primarily involves:
Data from pharmacological studies indicate that compounds with similar structures exhibit significant anti-inflammatory effects, supporting the therapeutic potential of this compound .
Analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry can be employed to characterize these properties further .
The unique structure of 1-(3-(4-Chlorophenyl)ureido)cyclohexanecarboxylic acid positions it as a valuable compound for both therapeutic applications and scientific exploration in pharmacology .
Urea derivatives (–NH–C(=O)–NH–) constitute a privileged class in medicinal chemistry due to their exceptional hydrogen-bonding capacity and conformational versatility. These motifs serve as bioisosteres for amides, carbamates, and sulfonamides, often enhancing target engagement and selectivity. Their tetrahedral carbonyl oxygen acts as a strong hydrogen bond acceptor, while the two flanking N–H groups serve as donors, enabling bidentate or tridentate interactions with protein targets such as kinases, GPCRs, and enzymes [2] [6]. This dual donor/acceptor profile is exemplified in kinase inhibitors like Sorafenib, where the urea moiety forms critical hydrogen bonds with conserved residues in VEGFR-2 (Glu885 and Asp1046), anchoring the inhibitor within the ATP-binding cleft [2].
Beyond hydrogen bonding, the rotational freedom of the urea N–N bond allows adaptive conformational changes for optimal binding. In the design of IGF1R inhibitors, researchers exploited this flexibility to develop ureido-substituted 4-phenylthiazole derivatives. Compound 27 from this series (containing a morpholine-urea linkage) achieved potent inhibition (IC₅₀ = 0.62 ± 0.34 μM against HepG2 cells) by forming multiple hydrogen bonds within the IGF1R active site, as confirmed through molecular modeling [2]. Similarly, benzoyl-piperidine derivatives incorporating urea groups function as dual 5-HT₂/D₃ receptor modulators, where the urea acts as a pivotal linker between hydrophobic domains, enabling precise spatial orientation for receptor engagement [6].
Table 1: Key Roles of Urea Derivatives in Bioactive Compounds
Function | Mechanistic Basis | Example Compound | Biological Target |
---|---|---|---|
Hydrogen Bond Network | Dual H-bond donor + acceptor | Sorafenib Urea Core [2] | VEGFR-2 Kinase |
Conformational Adaptability | Rotatable N–N bond | Ureido-4-phenylthiazole (Compound 27) [2] | IGF1R Kinase |
Pharmacophore Linker | Spatial separation of hydrophobic domains | Benzoyl-piperidine Derivatives [6] | 5-HT₂/D₃ Receptors |
Metabolic Stability | Resistance to esterase/protease cleavage | Halogenated Aryl Ureas [8] | CYP450 Enzymes |
Cyclohexanecarboxylic acid scaffolds provide a unique blend of conformational rigidity, lipophilicity modulation, and stereochemical diversity essential for drug development. The saturated six-membered ring reduces molecular flexibility compared to aromatic counterparts, favoring bioactive conformations and improving selectivity. Furthermore, the carboxylic acid group enables salt formation for solubility enhancement, covalent conjugation (e.g., amide formation), and ionic interactions with target proteins [1] [4]. Industrial applications highlight this scaffold’s versatility: it serves as a precursor to caprolactam for nylon-6 synthesis via reaction with nitrosylsulfuric acid and can be oxidized to cyclohexene for polymer manufacturing [1] [4].
The stereochemistry of substituted derivatives profoundly influences bioactivity. trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid (CAS 49708-81-8), for example, exhibits distinct physicochemical properties due to its diaxial/diequatorial preferences, including a melting point of 252–254°C and predicted pKa of 4.80 [3] [10]. This stereospecificity is exploited in pharmaceutical intermediates like atovaquone precursors, where the equatorial positioning of the 4-chlorophenyl group optimizes binding to mitochondrial targets [3]. Similarly, 1-(3,4-Dichlorophenyl)cyclohexanecarboxylic acid (CAS 162733-00-8) leverages the scaffold’s ability to position halogenated aryl groups for enhanced hydrophobic pocket engagement, as evidenced by its use in CNS drug discovery [5].
Table 2: Properties and Applications of Cyclohexanecarboxylic Acid Derivatives
Compound | Molecular Formula | Key Properties | Pharmaceutical Application |
---|---|---|---|
Cyclohexanecarboxylic Acid [1] [4] | C₇H₁₂O₂ | White solid, mp 30–31°C; bp 232–234°C | Caprolactam synthesis (Nylon-6 precursor) |
trans-4-(4-Chlorophenyl) Derivative [3] [10] | C₁₃H₁₅ClO₂ | mp 252–254°C; pKa 4.80; LogP ~3.0 (predicted) | Atovaquone intermediate |
1-(3,4-Dichlorophenyl) Derivative [5] | C₁₃H₁₄Cl₂O₂ | White solid; GHS Warning (H302, H315) | CNS drug discovery scaffold |
Halogen atoms—particularly chlorine—are indispensable in drug design for optimizing lipophilicity, binding affinity, and metabolic stability. The 4-chlorophenyl group exemplifies this impact: its chlorine atom fills hydrophobic pockets via van der Waals interactions, while the electron-withdrawing effect polarizes adjacent bonds, strengthening π–π stacking or hydrogen bonding [3] [8] [10]. In ketamine analogs, chloro-substitution at the ortho-position of the pendant phenyl ring drastically enhances binding to CYP2B6, reducing Km to 10 μM (vs. 184 μM for deschloroketamine). This 18-fold affinity difference arises from chlorine-specific halogen-π interactions with CYP2B6 residue F297, directly influencing metabolic N-demethylation rates [8].
Computational studies further validate chlorine’s role in molecular recognition. The AlogP of 4-chlorophenyl cyclohexanecarboxylate derivatives (~3.0) correlates with improved membrane permeability compared to non-halogenated analogs [3] [10]. In kinase inhibitors, chlorine’s steric and electronic effects suppress off-target interactions, enhancing selectivity. For instance, ureido-thiazole anticancer agents incorporating 4-chloroaniline moieties exhibit superior antiproliferative activity due to optimized hydrophobic contact with IGF1R’s allosteric pockets [2].
Table 3: Effects of Halogen Substitution on Key Drug Properties
Property | Role of Halogen (Cl/Br) | Evidence |
---|---|---|
Binding Affinity | Fills hydrophobic pockets; induces dipole moments | ↓ Km for CYP2B6 metabolism of bromo/chloro-ketamine [8] |
Metabolic Stability | Blocks vulnerable oxidation sites; forms halogen-π bonds | Resistance to CYP3A4-mediated demethylation [8] |
Lipophilicity (LogP) | Increases membrane permeability | AlogP increase by +0.5–1.0 unit [3] [10] |
Selectivity | Steric occlusion of off-target binding | Enhanced kinase specificity in ureido-thiazoles [2] |
Concluding Note: The convergence of a urea linker, cyclohexanecarboxylic acid scaffold, and 4-chlorophenyl group in 1-(3-(4-Chlorophenyl)ureido)cyclohexanecarboxylic acid creates a synergistic pharmacophore. The urea enables directional target binding, the cyclohexane fine-tunes geometry and solubility, and the chlorine atom optimizes bioavailability and potency. This tripartite design exemplifies rational structural hybridization in medicinal chemistry.
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7